molecular formula C12H15N3O B029613 Noramidopyrine CAS No. 519-98-2

Noramidopyrine

Cat. No. B029613
CAS RN: 519-98-2
M. Wt: 217.27 g/mol
InChI Key: JILCEWWZTBBOFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Noramidopyrine is synthesized through a process that ensures its purity and efficacy. A study by Morelli (1998) described a method involving ratio-spectra 1st-derivative spectrophotometry for the analysis of noramidopyrine methanesulfonate sodium salt, providing insights into its synthesis and quality control measures in pharmaceuticals【Morelli, 1998】(https://consensus.app/papers/determination-noramidopyrine-methane-sulfonate-sodium-morelli/fc2b63df54af5eb6b51a9714fe0ffa63/?utm_source=chatgpt).

Molecular Structure Analysis

The molecular structure of Noramidopyrine is complex and involves various functional groups that contribute to its pharmacological properties. The detailed structure is not explicitly covered in the available literature within the context of Noramidopyrine, but similar compounds like Antipyrine have been studied for their molecular structure, providing indirect insights【Engel et al., 1996】(https://consensus.app/papers/antipyrine-probe-drug-metabolism-identification-engel/12e8bc96064959c1b728235fdf6c2dd8/?utm_source=chatgpt).

Chemical Reactions and Properties

Noramidopyrine exhibits several chemical reactions due to its complex structure. It reacts with 3-sulfonic-5-amino-alpha-naphthol to form a colorimetrically detectable complex, a principle used in its assay【Diab, 1977】(https://consensus.app/papers/colorimetric-assay-methanesulfonate-sodium-diab/c8f87afa24ff5422a24cc70a3483f7dc/?utm_source=chatgpt).

Scientific Research Applications

Noramidopyrine, also known as dipyrone or metamizole, is a derivative of pyrazolone. It has been found to have various applications in different scientific fields . Here are some of the applications:

  • Antipyretic

    • Application: Noramidopyrine acts as an antipyretic, meaning it can reduce fever .
    • Method: It is usually administered orally or parenterally .
    • Results: It has been effective in reducing fever, but the specific results or outcomes can vary depending on the individual and the severity of the fever .
  • Analgesic

    • Application: Noramidopyrine has analgesic properties, meaning it can help relieve pain .
    • Method: Similar to its use as an antipyretic, it can be administered orally or parenterally .
    • Results: It has been found to be effective in relieving various types of pain, including headaches, dental pain, joint pain, back pain, and neurological pain .
  • Spasmolytic

    • Application: Noramidopyrine has moderate spasmolytic properties, meaning it can help relieve spasms or contractions in the muscles .
    • Method: It is usually administered orally or parenterally .
    • Results: It has been found to be effective in relieving spasms, but the specific results or outcomes can vary depending on the individual and the severity of the spasms .
  • Treatment of Colic Nephritic

    • Application: Noramidopyrine is used for the treatment of severe pain and high fever that do not respond to other measures, such as in the case of a kidney stone .
    • Method: It is usually administered orally or parenterally .
    • Results: It has been found to be effective in relieving the symptoms of colic nephritic, but the specific results or outcomes can vary depending on the individual and the severity of the condition .
  • Antimicrobial

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antimicrobial .
    • Method: The method of application or experimental procedures would depend on the specific type of microbial infection being treated .
    • Results: These compounds have shown promising results in inhibiting the growth of various types of microbes .
  • Antidepressant

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antidepressant .
    • Method: The method of application or experimental procedures would depend on the specific type of depression being treated .
    • Results: These compounds have shown promising results in alleviating symptoms of depression .
  • Anti-hypertensive

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as anti-hypertensive .
    • Method: The method of application or experimental procedures would depend on the specific type of hypertension being treated .
    • Results: These compounds have shown promising results in controlling high blood pressure .
  • Anticancer

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as anticancer .
    • Method: The method of application or experimental procedures would depend on the specific type of cancer being treated .
    • Results: These compounds have shown promising results in inhibiting the growth of various types of cancer cells .
  • Antiplatelet

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antiplatelet .
    • Method: The method of application or experimental procedures would depend on the specific condition being treated .
    • Results: These compounds have shown promising results in preventing platelet aggregation .
  • Antiulcer

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of pharmacological activities such as antiulcer .
    • Method: The method of application or experimental procedures would depend on the specific type of ulcer being treated .
    • Results: These compounds have shown promising results in treating ulcers .
  • Herbicidal

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of applications such as herbicidal .
    • Method: The method of application or experimental procedures would depend on the specific type of weed being treated .
    • Results: These compounds have shown promising results in controlling the growth of various types of weeds .
  • Antifeedant

    • Application: Pyridazine and pyridazinone derivatives, which include Noramidopyrine, have shown a wide range of applications such as antifeedant .
    • Method: The method of application or experimental procedures would depend on the specific type of pest being treated .
    • Results: These compounds have shown promising results in controlling the feeding of various types of pests .

Safety And Hazards

Given the potentially serious adverse effects and that safer alternatives exist, this drug should not be prescribed as first choice treatment . It may cause severe agranulocytosis, potentially fatal, regardless of dose or duration of treatment; allergic reactions, anaphylactic shock . It is contra-indicated in pregnancy and breastfeeding .

Future Directions

Metamizole is banned in several countries, where it was previously used as a powerful analgesic and fever reducer . In countries where it is still available, metamizole is indicated for acute severe pain after injuries or surgeries, colic, tumor pain, and acute or severe pain symptoms, as well as high fever if other treatments are unsuccessful . High-quality, adequately sized trials assessing the intermediate- and long-term safety of metamizole are needed .

properties

IUPAC Name

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILCEWWZTBBOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199865
Record name 4-(Methylamino)antipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noramidopyrine

CAS RN

519-98-2
Record name Methylaminoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noramidopyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)antipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORAMIDOPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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